2-acetyl-1-chlorocyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-acetyl-1-chlorocyclopropane-1-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C6H7ClO3. This compound is characterized by the presence of a cyclopropane ring substituted with an acetyl group, a chlorine atom, and a carboxylic acid group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an α,β-unsaturated carbonyl compound with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to reflux conditions.
Catalyst: Rhodium or copper-based catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-1-chlorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-acetyl-1-chlorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-1-chlorocyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include:
Enzyme inhibition or activation: Binding to active sites or allosteric sites of enzymes.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
2-acetyl-1-chlorocyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives:
2-acetylcyclopropane-1-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.
1-chlorocyclopropane-1-carboxylic acid: Lacks the acetyl group, which can influence its chemical properties and applications.
The presence of both the acetyl and chlorine substituents in 2-acetyl-1-chlorocyclopropane-1-carboxylic acid makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
2624129-26-4 |
---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
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